molecular formula C14H11BrN2O2 B3842193 N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide

N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide

Cat. No. B3842193
M. Wt: 319.15 g/mol
InChI Key: NESITTHOZSRGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide, also known as BBIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BBIC is a white crystalline solid that has a molecular weight of 375.23 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide can inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. Studies have shown that N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide can induce apoptosis, which is a programmed cell death mechanism, in cancer cells. Additionally, N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the production of reactive oxygen species, which are involved in various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide has several advantages and limitations for lab experiments. One of the significant advantages is its potential use as a therapeutic agent for various diseases. Additionally, N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide is relatively easy to synthesize, and its purity can be easily determined using various analytical methods. However, one of the limitations of N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide. One of the significant areas of research involves the development of new drugs and therapies based on N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide. Additionally, further studies are needed to understand the mechanism of action of N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide and its potential applications in various areas of scientific research. Furthermore, the development of new synthesis methods for N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide and its derivatives can lead to the discovery of new compounds with improved properties.

Scientific Research Applications

N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide has been studied for its potential applications in various areas of scientific research. One of the significant areas of research involves the development of new drugs and therapies. N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide has been shown to have potential antitumor activity and has been studied for its ability to inhibit the growth of cancer cells. Additionally, N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide has been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-8-6-11(7-9-12)14(18)19-17-13(16)10-4-2-1-3-5-10/h1-9H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESITTHOZSRGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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